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molecular formula C18H21N7O2 B8799853 Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((1-methylpiperidin-4-yl)amino)nicotinate

Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((1-methylpiperidin-4-yl)amino)nicotinate

Cat. No. B8799853
M. Wt: 367.4 g/mol
InChI Key: VWCOELSGXGLYKL-UHFFFAOYSA-N
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Patent
US08367658B2

Procedure details

Methyl 6-(5-cyanopyrazin-2-ylamino)-4-(1-methylpiperidin-4-ylamino)nicotinate (Synthesis 66) (50 mg, 0.136 mmol) and lithium iodide (36 mg, 2 eq.) in dry pyridine (1.4 mL) were heated at 150° C. in a sealed Biotage microwave vial for 2.5 hr. The volatiles were removed in vacuo and the crude mixture was partitioned between EtOAc and 1M aqueous NaHCO3. The aqueous layer was retained, washed with fresh EtOAc and then carefully neutralised with 1M HCl. The volatiles were then removed and a portion of the residue was purified by HPLC to give the title compound as a yellow powder (5 mg, 10%).
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[CH:19]=[C:18]([NH:20][CH:21]3[CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]3)[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][N:11]=2)=[N:7][CH:8]=1)#[N:2].[I-].[Li+]>N1C=CC=CC=1>[C:1]([C:3]1[N:4]=[CH:5][C:6]([NH:9][C:10]2[CH:19]=[C:18]([NH:20][CH:21]3[CH2:26][CH2:25][N:24]([CH3:27])[CH2:23][CH2:22]3)[C:13]([C:14]([OH:16])=[O:15])=[CH:12][N:11]=2)=[N:7][CH:8]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(#N)C=1N=CC(=NC1)NC1=NC=C(C(=O)OC)C(=C1)NC1CCN(CC1)C
Name
Quantity
36 mg
Type
reactant
Smiles
[I-].[Li+]
Name
Quantity
1.4 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the crude mixture was partitioned between EtOAc and 1M aqueous NaHCO3
WASH
Type
WASH
Details
washed with fresh EtOAc
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed
CUSTOM
Type
CUSTOM
Details
a portion of the residue was purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1N=CC(=NC1)NC1=NC=C(C(=O)O)C(=C1)NC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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